molecular formula C10H14ClN3OS B2620132 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 908528-65-4

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2620132
CAS No.: 908528-65-4
M. Wt: 259.75
InChI Key: YNZAVYSOSHOUNJ-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C10H14ClN3OS. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions. This step often requires the use of strong bases such as sodium hydride (NaH) to deprotonate the thiadiazole ring, followed by the addition of cyclopentylmethyl halides.

    Chlorination and Acetamide Formation:

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring and acetamide group. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopentylmethyl)acetamide: A structurally similar compound with a different substituent on the thiadiazole ring.

    N-(5-cyclopentylmethyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the chlorine atom, which can significantly alter its reactivity and biological activity.

    5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the acetamide group, leading to different chemical properties and applications.

Uniqueness

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the acetamide group allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Biological Activity

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₀H₁₄ClN₃OS
  • CAS Number : 908528-65-4
  • Molecular Weight : 245.75 g/mol
  • Structural Features : The compound features a thiadiazole ring and a chloroacetamide moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylmethyl derivatives with chloroacetyl chloride in the presence of a base. The process may include various steps such as cyclization and purification to achieve the desired product.

Anticancer Activity

Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the activation of caspases, leading to programmed cell death .

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMCF7TBDCaspase activation
Similar Thiadiazole DerivativePC3TBDApoptosis induction

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against specific pathogens remains to be fully elucidated but is promising based on related compounds .

Anthelmintic Activity

The compound's potential as an anthelmintic agent has been suggested through studies that evaluate similar thiadiazole derivatives against parasitic worms. These studies often measure paralysis and mortality rates in model organisms such as Pheretima posthuma (earthworms) to assess efficacy .

Case Studies and Research Findings

  • Apoptosis Induction : A study highlighted that compounds from the same class induced apoptosis in cancer cells through caspase activation pathways. This suggests a potential mechanism for therapeutic application in oncology .
  • Antimicrobial Efficacy : Another research effort demonstrated that thiadiazole derivatives exhibited broad-spectrum antimicrobial activity. Although specific data on this compound is limited, its structural similarity to effective agents suggests it could share these properties .
  • Anthelmintic Activity : In trials using Pheretima posthuma, certain thiadiazole derivatives were found to cause significant paralysis and mortality in worms compared to standard anthelmintic drugs like albendazole. This indicates potential for further exploration in veterinary medicine or parasitology .

Properties

IUPAC Name

2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)5-7-3-1-2-4-7/h7H,1-6H2,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZAVYSOSHOUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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